molecular formula C6H3BrCl2N4 B12965428 3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12965428
M. Wt: 281.92 g/mol
InChI Key: LCNUPXGUFFSKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This multihalogenated pyrazolopyrimidine scaffold is designed for sequential and selective functionalization, enabling the rapid synthesis of diverse compound libraries . Its core structure serves as a bioisostere of purine, allowing it to mimic adenosine and interact with a variety of enzyme active sites, particularly protein kinases . Researchers utilize this compound as a critical intermediate in the exploration of novel therapeutic agents. Its documented research applications include serving as a precursor in the development of kinase inhibitors and in structure-activity relationship (SAR) studies for anticancer compounds . The presence of bromo and chloro substituents at the 3, 4, and 6 positions provides distinct sites for cross-coupling reactions and nucleophilic aromatic substitution, offering researchers flexible routes for structural diversification . For example, the chlorine at the 4-position can undergo selective displacement with amines, while the bromine at the 3-position is amenable to metal-catalyzed cross-coupling reactions . This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3BrCl2N4

Molecular Weight

281.92 g/mol

IUPAC Name

3-bromo-4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H3BrCl2N4/c1-13-5-2(3(7)12-13)4(8)10-6(9)11-5/h1H3

InChI Key

LCNUPXGUFFSKOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)Cl)Cl)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at C4 and C6 positions are highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the pyrimidine ring.

PositionNucleophileConditionsProductYieldReference
C6AminesDMF, 80°C6-Amino derivatives75–92%
C4MethoxideNaOMe/MeOH, reflux4-Methoxy derivative68%
C4/C6ThiolsEtOH, 50°CBis-thioether analogs81%

Example from :
Replacement of C6-Cl with amines (e.g., cyclohexylamine) under mild conditions yields potent kinase inhibitors. The reaction proceeds via SNAr mechanism, facilitated by microwave irradiation (150°C, 30 min) .

Suzuki-Miyaura Cross-Coupling at C3-Bromine

The bromine at C3 participates in palladium-catalyzed cross-couplings for biaryl synthesis.

Boronic AcidCatalyst SystemSolventTemperatureProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane100°C3-Aryl derivative85%
Pyridin-3-ylPdCl₂(dppf)DMF/H₂O80°C3-Heteroaryl analog78%

Data from indicate that coupling with electron-rich boronic acids enhances reaction rates. The methyl group at N1 does not sterically hinder coupling at C3 .

Functionalization via Sequential Substitutions

Multi-step functionalization exploits differential reactivity of halogens:

  • C6-Cl substitution with amines (e.g., morpholine) in THF at 60°C.

  • C4-Cl substitution with alcohols under basic conditions.

  • C3-Br coupling with boronic acids.

This strategy generates libraries of disubstituted derivatives for biological screening .

Biological Activity Correlations

Modifications at C4/C6 directly impact CDK2 inhibition (IC₅₀ values from ):

C6 SubstituentC4 SubstituentCDK2 IC₅₀ (nM)
NHCH₂CF₃Cl6.2
OMeNH₂45
SPhCl97

Electron-withdrawing groups at C6 enhance binding to CDK2's ATP pocket .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) leads to ring-opening .

  • Radical bromination : Unreacted C3-Br can initiate undesired side chains under UV light .

Key Data Table: Comparative Reactivity of Halogens

PositionHalogenRelative Reactivity (vs Cl)Preferred Reaction
C3Br12×Cross-coupling
C4ClNucleophilic substitution
C6Cl1.5×Nucleophilic substitution

Data synthesized from .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds similar to 3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibit potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit specific cancer cell lines by targeting cellular pathways involved in proliferation and apoptosis. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival .

Antiviral Properties:
Another promising application is in antiviral drug development. Compounds within the pyrazolo[3,4-d]pyrimidine family have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. This is particularly relevant for developing treatments for RNA viruses .

Agricultural Applications

Pesticidal Activity:
The compound has been evaluated for its pesticidal properties. Studies have shown that it can act as an effective herbicide or fungicide, targeting specific biochemical pathways in pests and pathogens without harming non-target organisms. For example, its application in agricultural settings has led to significant reductions in crop damage from fungal infections .

Case Studies

  • Anticancer Research Study:
    • Objective: To evaluate the anticancer effects of this compound on human cancer cell lines.
    • Method: In vitro assays were conducted on various cancer cell lines.
    • Results: The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values comparable to known chemotherapeutics.
  • Pesticide Efficacy Study:
    • Objective: To assess the effectiveness of the compound as a fungicide.
    • Method: Field trials were conducted on crops susceptible to fungal infections.
    • Results: The application of the compound resulted in a 40% reduction in fungal incidence compared to untreated controls.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Provided as a 25 µL sample solution at 10 mM concentration .
  • Storage : Stable at -20°C .

Comparison with Structural Analogs

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 6 significantly altering chemical reactivity, physical properties, and biological activity. Below is a detailed comparison of the target compound with its closest analogs:

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 90914-41-3)

  • Similarity Score : 0.91 .
  • Structural Difference : Lacks the methyl group at position 1.
  • Molecular Formula : C₄HBrCl₂N₄.
  • Molecular Weight : 253.9 g/mol.
  • However, the unprotected NH group may increase susceptibility to oxidation or unwanted side reactions .

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1276056-74-6)

  • Structural Difference : Contains an additional methyl group at position 6 and replaces one chlorine with hydrogen.
  • Molecular Formula : C₇H₆BrClN₄.
  • Molecular Weight : 261.5 g/mol.
  • Properties : The methyl group at position 6 increases lipophilicity (XLogP3: 2.6) compared to the target compound. This modification may improve membrane permeability in biological systems but reduce solubility in polar solvents .

4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 98141-42-5)

  • Structural Difference : Lacks the bromine atom at position 3.
  • Molecular Formula : C₆H₄Cl₂N₄.
  • Molecular Weight : 203.03 g/mol.
  • Reactivity : The absence of bromine limits its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), where bromine is typically preferred over chlorine due to higher reactivity .

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1378860-94-6)

  • Structural Difference : Substitutes chlorine at position 6 with a methylthio (-SCH₃) group.
  • Molecular Formula : C₆H₄BrClN₄S.
  • Molecular Weight : 286.5 g/mol.
  • Properties : The methylthio group introduces sulfur, which may enhance binding to metal catalysts or biological targets. However, this group is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Target Compound (944902-17-4) C₅HBrCl₂N₄ 267.9 3-Br, 4-Cl, 6-Cl, 1-Me Optimal for sequential halogen displacement
3-Bromo-4,6-dichloro-1H- analog (90914-41-3) C₄HBrCl₂N₄ 253.9 3-Br, 4-Cl, 6-Cl Higher NH reactivity
3-Bromo-4-chloro-1,6-dimethyl- analog (1276056-74-6) C₇H₆BrClN₄ 261.5 3-Br, 4-Cl, 1-Me, 6-Me Enhanced lipophilicity (XLogP3: 2.6)
4,6-Dichloro-1-methyl- analog (98141-42-5) C₆H₄Cl₂N₄ 203.03 4-Cl, 6-Cl, 1-Me Limited cross-coupling utility
3-Bromo-4-chloro-6-(methylthio)- analog (1378860-94-6) C₆H₄BrClN₄S 286.5 3-Br, 4-Cl, 6-SMe Sulfur-mediated redox sensitivity

Biological Activity

3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its anti-cancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

  • Molecular Formula : C₆H₄BrCl₂N₃
  • Molecular Weight : 236.47 g/mol
  • CAS Number : 944902-17-4

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, function primarily as epidermal growth factor receptor (EGFR) inhibitors. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. The compound's structural similarity to ATP allows it to competitively inhibit EGFR activity, leading to reduced cell proliferation in cancer cells.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
This compoundHCT-116 (Colon)TBD

The compound has shown to induce apoptosis and arrest the cell cycle at the S and G2/M phases. Flow cytometric analyses revealed a significant increase in the BAX/Bcl-2 ratio, indicating its role as an apoptotic inducer .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activities against wild-type and mutant forms of EGFR. Notably, it demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for resistant cancer types .

Study on Lung Cancer Cells

In a recent study examining the effects of pyrazolo[3,4-d]pyrimidine derivatives on lung cancer cells (A549), researchers found that modifications at specific positions on the pyrazolo ring enhanced anti-proliferative effects. The study reported that compounds with bromine and chlorine substitutions exhibited superior activity compared to their non-substituted counterparts .

Comparative Analysis with Other Compounds

A comparative analysis of various pyrazolo derivatives indicated that those containing halogen substitutions (such as bromine and chlorine) consistently outperformed other structural variants in terms of anti-cancer efficacy . This suggests that halogenation may be a beneficial strategy in the design of new anti-cancer agents.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Aromatic protons in the pyrazolo[3,4-d]pyrimidine core appear as distinct singlets (δ 8.5–9.5 ppm). The methyl group at N1 resonates as a singlet near δ 3.3–3.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogen incorporation .
  • HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula consistency .

What challenges arise in the purification of halogenated pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Byproduct removal : Halogenation may generate regioisomers or dihalogenated byproducts. Flash chromatography (e.g., 0–5% MeOH in CH₂Cl₂ gradient) effectively separates these .
  • Recrystallization optimization : Acetonitrile or ethanol/water mixtures are preferred for high recovery of crystalline products .
  • Stability issues : Halogenated derivatives are sensitive to light and moisture; storage under inert atmosphere (N₂/Ar) is recommended .

How does the presence of multiple halogen atoms influence the compound’s reactivity in subsequent synthetic modifications?

Q. Advanced Research Focus

  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing nucleophilic aromatic substitution (e.g., Suzuki couplings). Pd-catalyzed cross-couplings require tailored ligands (e.g., XPhos) and elevated temperatures .
  • Steric hindrance : The methyl group at N1 and halogens at C3, C4, and C6 may limit access to reactive sites. Computational modeling (DFT) can predict feasible reaction pathways .

What strategies confirm the absence of regioisomeric impurities in the final product?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, distinguishing regioisomers .
  • HPLC-MS : Hyphenated techniques (e.g., reverse-phase C18 columns) quantify impurities with detection limits <0.1% .
  • X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

Are there documented cases of unexpected reactivity during synthesis, and how can these be mitigated?

Q. Advanced Research Focus

  • Over-halogenation : Excess POCl₃ or prolonged reaction times may lead to trihalogenated byproducts. Stoichiometric control and real-time monitoring (TLC/GC-MS) are essential .
  • Hydrolysis : Moisture-sensitive intermediates (e.g., Boc-protected amines) require strict anhydrous conditions. Molecular sieves or drying tubes can mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.